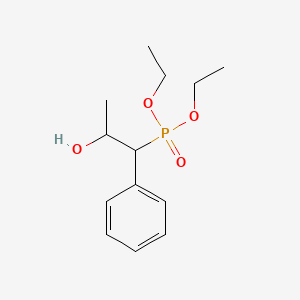
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-hydroxy-1-phenylpropyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide or alcohol derivative under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction, which can be conducted under mild conditions and offers high yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-hydroxy-1-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (1-phenylethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to diethyl phosphonate, it has enhanced stability and resistance to hydrolysis. The phenyl group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62573-89-1 |
|---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-phenylpropan-2-ol |
InChI |
InChI=1S/C13H21O4P/c1-4-16-18(15,17-5-2)13(11(3)14)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
InChI Key |
CDZIHMCFRNEKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















